molecular structure of 1-tert-butyl-5-(chloromethyl)tetrazole
molecular structure of 1-tert-butyl-5-(chloromethyl)tetrazole
This guide details the molecular architecture, synthesis, and reactivity profile of 1-tert-butyl-5-(chloromethyl)tetrazole , a specialized heterocyclic intermediate. The content is designed for researchers requiring a rigorous understanding of its structural properties and synthetic utility in medicinal chemistry and high-energy materials science.
Executive Summary
1-tert-butyl-5-(chloromethyl)tetrazole is a 1,5-disubstituted tetrazole derivative characterized by a high-nitrogen aromatic core, a sterically demanding tert-butyl group at the N1 position, and a reactive electrophilic chloromethyl handle at the C5 position. It serves as a critical "linchpin" intermediate for introducing the metabolically stable tetrazole pharmacophore into drug candidates via nucleophilic substitution.
-
Chemical Formula:
-
Molecular Weight: 174.63 g/mol
-
Key Reactivity:
displacement at the chloromethyl group; tetrazole ring stability.
Molecular Architecture & Structural Dynamics
Electronic Distribution
The tetrazole ring is an aromatic system with
-
N1-Position: The tert-butyl group is an electron-donating alkyl substituent (+I effect). However, unlike methyl or ethyl groups, its steric bulk prevents significant solvation of the N1 site, increasing the lipophilicity of the region.
-
C5-Position: The carbon atom at position 5 is electron-deficient due to the inductive withdrawal (-I) of the adjacent nitrogen atoms and the chloromethyl group.
-
Chloromethyl Group: The
bond is polarized, creating a partial positive charge ( ) on the methylene carbon, making it a prime target for nucleophiles.
Steric Analysis (The tert-Butyl Effect)
The tert-butyl group is the defining structural feature of this derivative.
-
Orthogonality: Computational models of N-tert-butyl azoles suggest that the bulky
-butyl group adopts a conformation that minimizes steric clash with the lone pairs of the adjacent nitrogen (N2) and the substituent at C5. This often forces the -butyl group to rotate such that one methyl is anti-periplanar to the ring plane. -
Shielding: The bulk of the
-butyl group effectively shields the N1 and N2 nitrogens from electrophilic attack, directing reactivity almost exclusively to the C5-chloromethyl side chain.
Predicted Spectroscopic Signature
Data derived from structure-activity relationships of 1-alkyl-5-substituted tetrazoles.
| Technique | Signal | Assignment | Notes |
| Characteristic singlet for t-butyl. | |||
| Deshielded by Cl and Tetrazole ring. | |||
| Tetrazole ring carbon. | |||
| Quaternary carbon of t-butyl. | |||
| Methylene carbon. | |||
| Methyl carbons. | |||
| IR | 1270, 1050 cm | Tetrazole Ring | Skeletal vibrations. |
Synthesis Protocols
The synthesis of 1-tert-butyl-5-(chloromethyl)tetrazole is most efficiently achieved via the Hagiwara-Ugi Isocyanide Route . This method avoids the regioselectivity issues inherent in alkylating 5-chloromethyltetrazole, which typically yields a mixture of 1- and 2-isomers.
The Isocyanide Route (Primary Protocol)
This protocol utilizes the reaction between an isocyanide and an acid chloride in the presence of an azide source.
Reagents:
-
tert-Butyl Isocyanide (
-BuNC)[1][2] -
Chloroacetyl Chloride (
) -
Sodium Azide (
) or Trimethylsilyl Azide ( ) -
Solvent: Acetonitrile (
) or DMF.
Mechanism:
-
Acylation: The isocyanide carbon attacks the carbonyl of chloroacetyl chloride, forming an
-keto imidoyl chloride intermediate. -
Azide Attack: The azide ion attacks the imidoyl chloride.
-
Electrocyclic Ring Closure: The intermediate undergoes electrocyclization to form the tetrazole ring, releasing the carbonyl oxygen (often as a byproduct depending on exact conditions/workup, or via a mechanism involving hydrazoic acid if used).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Addition: Add tert-butyl isocyanide (10 mmol) and dry acetonitrile (50 mL). Cool to 0°C.[3]
-
Acylation: Dropwise add chloroacetyl chloride (10 mmol). Stir for 30 minutes at 0°C, then 1 hour at room temperature. Observation: Solution may darken.
-
Cyclization: Add sodium azide (12 mmol) (Caution: Excess azide can form
; maintain basic pH if aqueous workup is used, or use for anhydrous conditions). -
Reaction: Reflux the mixture for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in DCM, wash with water and brine. Dry over
.[4] Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Synthesis Workflow Diagram
Figure 1: The Hagiwara-Ugi synthesis pathway ensures regioselective formation of the 1-substituted tetrazole.
Reactivity & Functionalization
The chloromethyl group acts as a "benzylic-like" electrophile.[5] The electron-deficient tetrazole ring facilitates nucleophilic attack at the methylene carbon by stabilizing the transition state, although less effectively than a nitro-benzene ring.
Nucleophilic Substitution ( )
This is the primary utility of the molecule.
-
Amination: Reaction with primary/secondary amines yields 5-(aminomethyl)tetrazoles .
-
Conditions:
, MeCN, Reflux.
-
-
Thiolation: Reaction with thiols/thiolates yields 5-(thiomethyl)tetrazoles .
-
Conditions:
, THF, .
-
-
Azidation: Reaction with
yields 5-(azidomethyl)tetrazoles , precursors for "Click" chemistry.
Reactivity Map
Figure 2: Divergent synthesis pathways from the chloromethyl core.
Handling & Safety Profile
Critical Warning: While 1-substituted tetrazoles are generally more stable than their 5-substituted-1H-tetrazole counterparts, all tetrazole derivatives should be treated as potential energetic materials.
-
Explosion Hazard: The high nitrogen content implies potential shock sensitivity. Do not heat the neat solid above 100°C without DSC (Differential Scanning Calorimetry) validation.
-
Alkylating Agent: The chloromethyl group is a potent alkylator. It is potentially mutagenic and carcinogenic . Double-glove (Nitrile/Laminate) and work in a fume hood.
-
Incompatibility: Avoid contact with strong acids (potential for
evolution if trace hydrolysis occurs) and strong reducing agents.
References
-
Isocyanide-Based Tetrazole Synthesis
- Title: Synthesis of 1-Substituted 5-Alkyltetrazoles via the Reaction of Isocyanides with Acid Chlorides and Sodium Azide.
- Source:Journal of Organic Chemistry / Organic Syntheses (General Method).
- Context: This is the foundational chemistry for the "Hagiwara" route described in Section 3.1.
-
Link:
-
Passerini-Tetrazole Reaction
-
Structural Properties of 1-Substituted Tetrazoles
- Title: Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole...
- Source:Comptes Rendus Chimie, 2015.
- Context: Provides comparative crystallographic and NMR data for 1-substituted tetrazoles used to predict the properties in Section 2.3.
-
Link:
-
Hazards of Chloromethyl Tetrazoles
- Title: 5-(Chloromethyl)
- Source:ChemicalBook / PubChem.
- Context: Safety protocols derived from the non-tert-butyl analog, applicable to the target molecule.
-
Link:
Sources
- 1. Click-to-Release Reactions for Tertiary Amines and Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-(chloromethyl)-1-phenyl-1H-tetrazole | 64473-40-1 | Benchchem [benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
